molecular formula C12H22N2O2 B8623548 1-(Cyanoamino)nonan-4-YL acetate CAS No. 56380-23-5

1-(Cyanoamino)nonan-4-YL acetate

Cat. No.: B8623548
CAS No.: 56380-23-5
M. Wt: 226.32 g/mol
InChI Key: ACOYAGSJWWXZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyanoamino)nonan-4-YL acetate (CAS: 67715-81-5) is a synthetic organic compound characterized by a nine-carbon nonan-4-yl backbone, an acetate ester group at the 4-position, and a cyanoamino (-NH-CN) functional group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . Its synthesis likely involves multi-step reactions, as inferred from related cyanoamino compounds (e.g., 2-(cyanoamino)pyrimidines) .

Properties

CAS No.

56380-23-5

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1-(cyanoamino)nonan-4-yl acetate

InChI

InChI=1S/C12H22N2O2/c1-3-4-5-7-12(16-11(2)15)8-6-9-14-10-13/h12,14H,3-9H2,1-2H3

InChI Key

ACOYAGSJWWXZSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCNC#N)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-(Cyanoamino)nonan-4-YL acetate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound C₁₂H₂₂N₂O₂ 226.32 Cyanoamino, acetate Hypothesized neuroimaging/pharma (inference)
Nonan-4-yl acetate C₁₁H₂₂O₂ 186.29 Acetate Industrial solvent, flavoring agent
(±)-1,4-Nonanediol diacetate C₁₃H₂₄O₄ 244.33 Diacetate Polymer precursor (speculative)
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyanoamino, amide Unstudied toxicological profile
2-(Cyanoamino)pyrimidines Varies (e.g., C₉H₈N₄) Varies Cyanoamino, pyrimidine Fungicidal agents
Key Observations:

Functional Group Influence: The cyanoamino group in this compound distinguishes it from simpler acetates like Nonan-4-yl acetate. This group is associated with biological activity in analogs (e.g., fungicidal 2-(cyanoamino)pyrimidines and neuroimaging tracer [11C]A-740003 ). The acetate ester enhances solubility in organic matrices compared to hydroxyl or carboxylic acid derivatives.

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